Cycloocta-3,5,7-triene-1,2-dione
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Overview
Description
Cycloocta-3,5,7-triene-1,2-dione is an organic compound with a unique structure characterized by a cyclooctane ring with three conjugated double bonds and two ketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Cycloocta-3,5,7-triene-1,2-dione can be synthesized through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the dehydration of alcohols and dehydrohalogenation of organohalides are frequently used to prepare conjugated dienes, which can then be further transformed into this compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Cycloocta-3,5,7-triene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can convert the ketone groups into alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Cycloocta-3,5,7-triene-1,2-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: This compound is used in the development of new materials with specific properties, such as polymers and advanced composites
Mechanism of Action
The mechanism by which cycloocta-3,5,7-triene-1,2-dione exerts its effects involves interactions with molecular targets and pathways. The compound’s conjugated double bonds and ketone groups allow it to participate in various chemical reactions, influencing its behavior and reactivity. Detailed studies on its mechanism of action are essential for understanding its full potential in different applications .
Comparison with Similar Compounds
Similar Compounds
Cyclooctatetraene: Another cyclic compound with four conjugated double bonds, known for its unique reactivity and non-aromatic nature.
Cyclooctane: A saturated cyclic compound with no double bonds, used as a reference for studying the effects of unsaturation.
Cycloheptatriene: A seven-membered ring with three conjugated double bonds, often compared to cycloocta-3,5,7-triene-1,2-dione for its similar structure.
Uniqueness
This compound stands out due to its specific arrangement of double bonds and ketone groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
20665-78-5 |
---|---|
Molecular Formula |
C8H6O2 |
Molecular Weight |
134.13 g/mol |
IUPAC Name |
cycloocta-3,5,7-triene-1,2-dione |
InChI |
InChI=1S/C8H6O2/c9-7-5-3-1-2-4-6-8(7)10/h1-6H |
InChI Key |
HVTBDAVLFUXUBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=CC(=O)C(=O)C=C1 |
Origin of Product |
United States |
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